molecular formula C9H10ClN3O B3285104 1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride CAS No. 797032-01-0

1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride

Cat. No.: B3285104
CAS No.: 797032-01-0
M. Wt: 211.65 g/mol
InChI Key: UGNQMOAKZHKQRY-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride is a heterocyclic compound with a unique chemical structure. It belongs to the class of imidazo[4,5-c]pyridines, which have attracted significant attention due to their versatility and potential applications in various fields. These compounds exhibit interesting optical properties and biological activities .


Synthesis Analysis

The synthesis of This compound involves specific chemical reactions. Researchers have explored various synthetic routes to obtain this compound. Detailed studies on reaction mechanisms, reagents, and conditions are essential for efficient synthesis. Further investigation into scalable and cost-effective methods is warranted .


Molecular Structure Analysis

The molecular structure of This compound plays a crucial role in its properties and interactions. Analyzing bond angles, functional groups, and stereochemistry provides insights into its stability and reactivity. X-ray crystallography and computational modeling contribute to a deeper understanding of its 3D arrangement .


Chemical Reactions Analysis

Understanding the chemical reactivity of this compound is vital. Investigating its behavior under different conditions, such as acidic or basic environments, can reveal potential transformations. Reactivity with nucleophiles, electrophiles, and radicals should be explored. Additionally, identifying key intermediates during reactions is essential for optimizing synthetic pathways .

Mechanism of Action

1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride likely exerts its biological effects through specific molecular targets. Research on its binding affinity, cellular uptake, and downstream signaling pathways is crucial. If it shows promise as a drug candidate, elucidating its mode of action against relevant biomolecules (enzymes, receptors, etc.) is essential .

Properties

IUPAC Name

1-cyclopropyl-3H-imidazo[4,5-c]pyridin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O.ClH/c13-9-11-7-5-10-4-3-8(7)12(9)6-1-2-6;/h3-6H,1-2H2,(H,11,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNQMOAKZHKQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=C(C=NC=C3)NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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